2-Ethyl-5-nitroaniline
Overview
Description
2-Ethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is primarily used in the synthesis of dyes, pigments, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-nitroaniline can be synthesized through a nitration reaction followed by a reduction process. The nitration of 2-ethylaniline with a mixture of concentrated nitric acid and sulfuric acid yields this compound. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves the nitration of 2-ethylaniline using a continuous flow reactor. This method ensures better control over reaction conditions and improves yield. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 2-Ethyl-5-phenylenediamine.
Substitution: 2-Ethyl-5-bromoaniline or 2-Ethyl-5-chloroaniline.
Scientific Research Applications
2-Ethyl-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-nitroaniline primarily involves its ability to undergo reduction and substitution reactions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The compound’s molecular targets and pathways are largely determined by the functional groups present and their interactions with other molecules.
Comparison with Similar Compounds
2-Ethyl-5-nitroaniline can be compared with other nitroaniline derivatives such as:
- 2-Methyl-5-nitroaniline
- 3-Methyl-5-nitroaniline
- 4-Ethyl-2-nitroaniline
Uniqueness: The presence of the ethyl group at the second position and the nitro group at the fifth position makes this compound unique in terms of its reactivity and applications. The specific positioning of these groups influences the compound’s chemical behavior, making it suitable for specific industrial and research applications.
Biological Activity
2-Ethyl-5-nitroaniline (C8H10N2O2) is an aromatic amine that has garnered interest in various fields due to its potential biological activities. This compound is characterized by the presence of a nitro group and an ethyl substituent on the aniline ring, which influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and findings from relevant studies.
The molecular structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 166.18 g/mol
- Functional Groups: Nitro group (-NO2), amine group (-NH2)
- Crystal Structure: The compound crystallizes in a monoclinic system with specific parameters that can influence its biological interactions .
The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Interaction: Reactive intermediates can modify proteins and nucleic acids, potentially disrupting cellular functions .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have reported:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics. For instance, it exhibited an MIC of 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various assays:
- Cytotoxicity against Cancer Cells: Studies have indicated that the compound can induce cytotoxicity in cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
Bacteria MIC (µg/mL) Comparison Drug (Ceftriaxone) Staphylococcus aureus 6.3 6.3 Escherichia coli 6.3 6.3 -
Cytotoxicity Assessment:
Compound LD50 (µg/mL) Reference Compound (Betulonic Acid) This compound <1000 >1000
Applications in Medicine
Given its biological activities, this compound is being explored for various medicinal applications:
- Drug Development: The compound's ability to interact with biomolecules positions it as a candidate for developing new therapeutic agents targeting bacterial infections and possibly cancer.
- Precursor in Synthesis: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals .
Properties
IUPAC Name |
2-ethyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWMCKTKJKIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400021 | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20191-74-6 | |
Record name | 2-Ethyl-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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